molecular formula C14H20ClN3O4 B13930181 tert-Butyl (tert-butoxycarbonyl)(6-chloropyridazin-4-yl)carbamate

tert-Butyl (tert-butoxycarbonyl)(6-chloropyridazin-4-yl)carbamate

Cat. No.: B13930181
M. Wt: 329.78 g/mol
InChI Key: YLMYDOYKIPTJQX-UHFFFAOYSA-N
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Description

1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate is a chemical compound with the molecular formula C14H20ClN3O4 and a molecular weight of 329.78 g/mol . This compound is characterized by its unique structure, which includes a pyridazine ring substituted with a chlorine atom and an imidodicarbonate moiety. It is used in various scientific research applications due to its distinctive chemical properties.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate typically involves the reaction of 6-chloro-4-pyridazinecarboxylic acid with tert-butyl isocyanate under controlled conditions. The reaction is carried out in the presence of a suitable solvent, such as dichloromethane, and a catalyst, such as triethylamine, to facilitate the formation of the imidodicarbonate structure .

Industrial Production Methods

Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves the use of industrial-grade solvents and catalysts to ensure high yield and purity. The reaction conditions, such as temperature and pressure, are optimized to maximize the efficiency of the synthesis.

Chemical Reactions Analysis

Types of Reactions

1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate undergoes various chemical reactions, including:

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate; typically carried out in aqueous or organic solvents.

    Reduction: Sodium borohydride, lithium aluminum hydride; reactions are usually performed in anhydrous solvents like tetrahydrofuran.

    Substitution: Amines, thiols; reactions are conducted in polar solvents like ethanol or methanol, often with a base like sodium hydroxide to facilitate the substitution.

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield oxidized derivatives of the imidodicarbonate, while substitution reactions can produce various substituted pyridazine derivatives .

Scientific Research Applications

1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate is utilized in several scientific research fields:

Mechanism of Action

The mechanism of action of 1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate involves its interaction with specific molecular targets, such as enzymes or receptors. The compound can inhibit enzyme activity by binding to the active site or allosteric sites, thereby blocking substrate access or altering enzyme conformation. The exact pathways involved depend on the specific biological system being studied .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

1,3-Bis(1,1-dimethylethyl) 2-(6-chloro-4-pyridazinyl)imidodicarbonate is unique due to its specific combination of a pyridazine ring and an imidodicarbonate moiety. This structure imparts distinct chemical properties, making it valuable for various research applications, particularly in the fields of chemistry and biology .

Properties

Molecular Formula

C14H20ClN3O4

Molecular Weight

329.78 g/mol

IUPAC Name

tert-butyl N-(6-chloropyridazin-4-yl)-N-[(2-methylpropan-2-yl)oxycarbonyl]carbamate

InChI

InChI=1S/C14H20ClN3O4/c1-13(2,3)21-11(19)18(12(20)22-14(4,5)6)9-7-10(15)17-16-8-9/h7-8H,1-6H3

InChI Key

YLMYDOYKIPTJQX-UHFFFAOYSA-N

Canonical SMILES

CC(C)(C)OC(=O)N(C1=CC(=NN=C1)Cl)C(=O)OC(C)(C)C

Origin of Product

United States

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